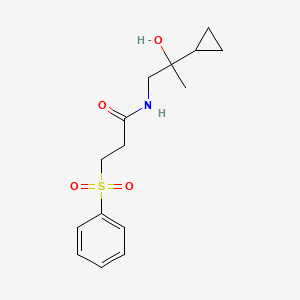

N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

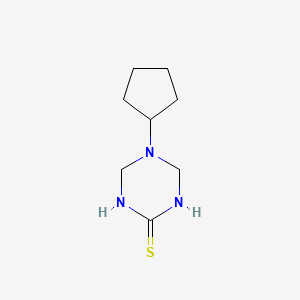

N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide, also known as CPS-110, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPS-110 is a selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.

Scientific Research Applications

Antiviral Applications

N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide and its analogues have demonstrated significant efficacy against viral infections, particularly cytomegalovirus (CMV). A study highlighted a novel selective nonnucleoside inhibitor of CMV replication, showcasing an excellent safety profile without inhibiting viral DNA synthesis, transcription, and translation. This compound interferes with viral DNA maturation and packaging, pointing towards a unique mechanism of action by affecting the viral DNA cleavage and packaging proteins UL56 and UL89, thereby suggesting a potential antiviral application (Buerger et al., 2001).

Cross-linking and Protein Studies

Research on N-hydroxysulfosuccinimide active esters, including bis(N-hydroxysulfosuccinimide) esters, has revealed their application as hydrophilic, membrane-impermeant protein cross-linkers. These findings have broad implications for studying protein interactions and structural biology, contributing to a deeper understanding of protein functions and interactions (Staros, 1982).

Drug Design and Synthesis

The compound and its related structures play a critical role in drug design and synthesis. Studies have demonstrated its utility in divergent synthesis of cyclopropane-containing lead-like compounds, highlighting its importance in medicinal chemistry for generating diverse compound libraries. Such libraries are crucial for drug discovery, providing a rich source of potential drug candidates (Chawner et al., 2017).

Organic Synthesis

In organic synthesis, the dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides serve as convenient reagents for synthesizing 5-alkyl-2(5H)-furanones. This application is significant for constructing complex molecules with potential pharmaceutical properties, showcasing the versatility of the compound in synthetic organic chemistry (Tanaka et al., 1984).

Quantum Chemical Studies

Quantum chemical analyses have been applied to study the properties and potential applications of related compounds, such as N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (bicalutamide), in treating prostatic carcinoma. These studies evaluate the molecular properties and interactions, contributing to drug design and development efforts (Otuokere & Amaku, 2015).

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-15(18,12-7-8-12)11-16-14(17)9-10-21(19,20)13-5-3-2-4-6-13/h2-6,12,18H,7-11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJSUBCKJGMCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2857012.png)

![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2857016.png)

![(2-Ethylsulfanylphenyl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2857021.png)

![6-Tert-butyl 1-methyl 1-cyano-6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2857027.png)

![N-{3-ethoxyspiro[3.3]heptan-1-yl}-N,2,4-trimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2857028.png)

![7-oxo-N-(1-phenylethyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2857031.png)

![N-allyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2857032.png)